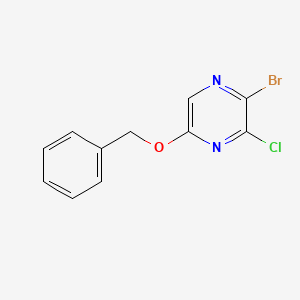

5-(Benzyloxy)-2-bromo-3-chloropyrazine

Description

BenchChem offers high-quality 5-(Benzyloxy)-2-bromo-3-chloropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-bromo-3-chloropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-5-phenylmethoxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O/c12-10-11(13)15-9(6-14-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHRAQCMWLZXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C(=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Benzyloxy)-2-bromo-3-chloropyrazine: A Critical Scaffold Intermediate in the Development of Selective PKMYT1 Inhibitors

Executive Summary

In the landscape of modern oncology drug development, polyhalogenated heterocycles serve as indispensable foundational building blocks. 5-(Benzyloxy)-2-bromo-3-chloropyrazine is a highly specialized chemical intermediate utilized extensively in the synthesis of next-generation kinase inhibitors. Most notably, it is the critical starting scaffold for the development of PKMYT1 (Protein Kinase, Membrane-associated Tyrosine/Threonine 1) inhibitors, including the first-in-class clinical candidate RP-6306 (Lunresertib)[1].

By providing a rigid pyrazine core with orthogonally reactive halogen sites (bromine at C2, chlorine at C3) and a protected hydroxyl moiety (O-benzyl at C5), this compound enables the precise, regioselective construction of complex bicyclic and tricyclic pharmacophores, such as pyrrolopyrazines and tetrahydropyrazolopyrazines[2]. This technical whitepaper details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for this crucial intermediate.

Physicochemical Profile & Structural Data

Understanding the physical and structural properties of 5-(Benzyloxy)-2-bromo-3-chloropyrazine is essential for optimizing downstream transition-metal-catalyzed cross-coupling reactions.

| Property | Value / Description |

| Chemical Name | 5-(Benzyloxy)-2-bromo-3-chloropyrazine |

| Precursor CAS Number | 913282-74-3 (5-bromo-6-chloropyrazin-2-ol)[3] |

| Molecular Formula | C11H8BrClN2O |

| Molecular Weight | 299.55 g/mol |

| Heavy Atom Count | 16 |

| Hydrogen Bond Donors | 0 (Protected state) |

| Hydrogen Bond Acceptors | 3 (N, N, O) |

| Rotatable Bonds | 3 (O-CH2, CH2-Ph, Pyrazine-O) |

| Reactivity Profile | Electrophilic at C2 (Br) > C3 (Cl) for oxidative addition |

Mechanistic Role in Oncology Drug Design

The therapeutic rationale for compounds derived from 5-(Benzyloxy)-2-bromo-3-chloropyrazine is grounded in the concept of synthetic lethality . In many aggressive solid tumors, such as high-grade serous ovarian cancer, the CCNE1 gene is heavily amplified. This amplification leads to hyperactivation of CDK2, forcing premature cell cycle entry and causing severe replication stress[1].

To survive this oncogenic stress, cancer cells become entirely reliant on the G2/M checkpoint kinase PKMYT1. PKMYT1 phosphorylates CDK1 at Threonine 14 (Thr14), keeping it inactive and halting the cell cycle to allow for DNA repair[1]. Inhibiting PKMYT1 in CCNE1-amplified cells forces them into premature mitosis with damaged DNA, resulting in catastrophic genomic instability and apoptosis[1].

The pyrazine core derived from 5-(Benzyloxy)-2-bromo-3-chloropyrazine is strategically designed to act as the hinge-binding motif within the ATP-binding pocket of PKMYT1. The benzyl group serves as a robust, transient protecting group that withstands harsh basic and transition-metal conditions during macrocycle construction, before being cleaved to reveal a hydrogen-bond-donating pyrazinone/pyridone motif essential for target affinity.

PKMYT1 and CCNE1 synthetic lethality pathway in cancer cells.

Synthetic Methodologies & Reaction Causality

The synthesis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine requires strict control over regioselectivity. The intermediate, 5-bromo-6-chloropyrazin-2-ol, exhibits lactam-lactim tautomerism. Consequently, alkylation can occur at either the oxygen (O-alkylation) or the adjacent ring nitrogen (N-alkylation).

Causality in Reagent Selection: To thermodynamically drive O-alkylation, mild halophilic bases such as Silver Carbonate (Ag2CO3) in non-polar solvents (Toluene) are strictly preferred over standard alkali bases (e.g., K2CO3 in polar aprotic solvents)[4]. The silver cation acts as a halophilic Lewis acid, coordinating with the bromide leaving group of benzyl bromide to form an insoluble AgBr precipitate. This irreversible thermodynamic sink, combined with the non-polar environment, effectively suppresses the formation of the undesired N-benzyl pyrazinone byproduct.

Two-step synthetic workflow for 5-(Benzyloxy)-2-bromo-3-chloropyrazine.

Step-by-Step Experimental Protocols

Protocol 1: Diazotization and Hydrolysis (Preparation of 5-bromo-6-chloropyrazin-2-ol) Self-Validation Metric: Evolution of nitrogen gas ceases; LC-MS confirms mass shift from amine to hydroxyl.

-

Reagent Mixing: Suspend 2-amino-5-bromo-6-chloropyrazine (1.0 eq) in a biphasic mixture of toluene and aqueous sulfuric acid (H2SO4) under vigorous mechanical stirring[2].

-

Temperature Control: Chill the reactor to 0–5 °C using an ice-brine bath. Critical: Exceeding 5 °C leads to premature degradation of the diazonium intermediate and poor yields.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.2 eq) dropwise over 30 minutes.

-

Hydrolysis: Allow the reaction to slowly warm to room temperature and stir for 3.0 hours[2]. The diazonium salt hydrolyzes to form the hydroxyl group.

-

Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 5-bromo-6-chloropyrazin-2-ol (approx. 95% yield)[2].

Protocol 2: Regioselective O-Benzylation Self-Validation Metric: TLC shows complete consumption of starting material; distinct non-polar spot emerges.

-

Suspension: In a flame-dried round-bottom flask, suspend 5-bromo-6-chloropyrazin-2-ol (80 g, 382 mmol, 1.0 eq) and silver carbonate (Ag2CO3, 216 g, 778 mmol, 2.0 eq) in anhydrous toluene (2.0 L)[4].

-

Alkylation: Add benzyl bromide (48 mL, 404 mmol, 1.05 eq) dropwise to the suspension at room temperature[4].

-

Reaction Monitoring: Stir the mixture in the dark (to prevent photo-degradation of silver salts) for 3 hours. Monitor completion via TLC or LC-MS.

-

Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the AgBr precipitate and excess Ag2CO3. Wash the filter cake thoroughly with additional toluene[4].

-

Purification: Evaporate the filtrate under reduced pressure to yield a yellow oil. Dissolve the oil in warm ethanol (EtOH) and slowly add water under sonication to precipitate the pure 5-(Benzyloxy)-2-bromo-3-chloropyrazine[4].

Downstream Applications: Constructing the Inhibitor Core

The strategic placement of the bromine and chlorine atoms on the pyrazine ring allows for orthogonal cross-coupling, a necessity in modern drug discovery:

-

C2-Bromine Reactivity: Bromine is a superior leaving group compared to chlorine in palladium-catalyzed Buchwald-Hartwig aminations. This allows chemists to selectively couple complex amines (such as protected pyrazoles or pyrroles) at the C2 position without affecting the C3 chlorine[1].

-

C3-Chlorine Reactivity: Once the C2 position is functionalized, the C3 chlorine can be subjected to a second cross-coupling event (e.g., Suzuki-Miyaura coupling or a second amination under harsher conditions) to close macrocyclic or tricyclic ring systems[1].

-

Deprotection: In the final synthetic steps, the benzyl group is removed via catalytic hydrogenolysis (Pd/C, H2) or acidic cleavage to yield the active pyrazinone pharmacophore.

References

-

Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

5-bromo-6-chloropyrazin-2-ol (CAS: 913282-74-3) Chemical Properties & Reactions Source: Molaid / Molbase Chemical Database URL:[Link]

Sources

Synthesis Protocol and Mechanistic Insights for 5-(Benzyloxy)-2-bromo-3-chloropyrazine

Executive Summary

In the landscape of targeted oncology, the development of selective kinase inhibitors requires highly optimized synthetic routes to access complex bicyclic and tricyclic scaffolds. 5-(Benzyloxy)-2-bromo-3-chloropyrazine is a critical intermediate in the synthesis of , a first-in-class, orally bioavailable, and highly selective PKMYT1 inhibitor[1]. This technical guide provides a comprehensive, self-validating protocol for the regioselective O-alkylation required to synthesize this intermediate, detailing the mechanistic causality behind reagent selection, stoichiometry, and purification workflows.

Biological Context: PKMYT1 and Synthetic Lethality

Understanding the end-use of an intermediate informs the rigorous purity standards required during its synthesis. PKMYT1 is a membrane-associated kinase that negatively regulates Cyclin-Dependent Kinase 1 (CDK1) by phosphorylating it at Threonine 14. In tumors harboring CCNE1 (Cyclin E1) amplification, cells are pushed toward premature S-phase entry, making them critically dependent on PKMYT1 to delay mitosis until DNA replication is complete.

Pharmacological inhibition of PKMYT1 by RP-6306 removes this checkpoint, forcing CCNE1-amplified cancer cells into [2].

Figure 1: Mechanism of synthetic lethality induced by PKMYT1 inhibition in CCNE1-amplified cells.

Chemical Synthesis Strategy: Regioselective O-Alkylation

The synthesis of 5-(benzyloxy)-2-bromo-3-chloropyrazine utilizes 5-bromo-6-chloropyrazin-2-ol as the starting material. Because 2-hydroxypyrazines exhibit lactim-lactam tautomerism, they act as ambident nucleophiles capable of undergoing either N-alkylation or O-alkylation.

To selectively drive O-alkylation and prevent the formation of unwanted N-benzyl pyrazinone byproducts, the protocol utilizes Silver Carbonate (

Mechanistic Causality:

-

Halophilicity of Silver: The

ion acts as a halophilic Lewis acid, coordinating strongly with the bromide leaving group of benzyl bromide. This highly polarizes the C-Br bond, lowering the activation energy for nucleophilic attack. -

HSAB Principle & Sterics: Silver coordinates with the pyrazine ring, but due to the hard-soft acid-base (HSAB) principle and the bulky nature of the silver complex, the electrophile is directed toward the more electronegative and sterically accessible oxygen atom.

-

Solvent Effects: Toluene, a non-polar solvent, suppresses the formation of solvent-separated ion pairs. Unlike polar aprotic solvents (e.g., DMF) which often favor N-alkylation by leaving the nitrogen lone pair exposed, toluene enforces a tightly coordinated transition state that heavily favors O-alkylation.

Quantitative Reagent Data

The following table summarizes the optimized stoichiometry for an 80-gram scale synthesis, ensuring a self-validating mass balance[1].

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles (mmol) | Role |

| 5-Bromo-6-chloropyrazin-2-ol | 209.43 | 1.00 | 80.0 g | 382 | Starting Material |

| Benzyl Bromide | 171.04 | 1.05 | 48.0 mL | 404 | Alkylating Agent |

| Silver Carbonate ( | 275.75 | 2.03 | 216.0 g | 778 | Base / Halophile |

| Toluene (Anhydrous) | 92.14 | N/A | 2.0 L | N/A | Non-polar Solvent |

Step-by-Step Experimental Protocol

Figure 2: Synthesis and purification workflow for 5-(Benzyloxy)-2-bromo-3-chloropyrazine.

Step 1: Reagent Preparation and Suspension

-

To a clean, oven-dried 5 L round-bottom flask equipped with a robust magnetic stirring bar, add 5-bromo-6-chloropyrazin-2-ol (80 g, 382 mmol) and silver carbonate (216 g, 778 mmol)[1].

-

Suspend the solid mixture in anhydrous toluene (2 L). Expert Insight: Ensure the toluene is anhydrous to prevent the competitive hydrolysis of benzyl bromide into benzyl alcohol.

Step 2: Regioselective Alkylation

-

Using an addition funnel, add benzyl bromide (48 mL, 404 mmol) dropwise to the stirring suspension at room temperature[1].

-

Allow the reaction mixture to stir vigorously for 3 hours. Expert Insight: The reaction is mildly exothermic. Dropwise addition prevents localized heating, which could otherwise degrade regioselectivity or lead to polyalkylation artifacts.

Step 3: Workup and Filtration

-

Once TLC or LC-MS confirms the complete consumption of the starting material, filter the crude suspension through a tightly packed pad of Celite[1].

-

Wash the filter cake with an additional 200 mL of toluene to ensure complete recovery of the product. Expert Insight: As the reaction proceeds, silver bromide (

) precipitates as a fine, colloidal solid. Standard filter paper will clog rapidly; Celite provides the necessary porous matrix to trap these particulates and yield a clear filtrate.

Step 4: Concentration and Crystallization

-

Evaporate the toluene filtrate under reduced pressure (rotary evaporation) to yield the crude product as a yellow oil[1].

-

Dissolve the yellow oil in a minimal volume of warm ethanol (EtOH).

-

Under continuous sonication, add water slowly dropwise until the product begins to precipitate as a crystalline solid[1].

-

Filter the purified crystals and dry under high vacuum. Expert Insight: The lipophilic benzyloxy-pyrazine derivative is highly soluble in warm ethanol but insoluble in water. Sonication provides the acoustic cavitation necessary to induce rapid nucleation, preventing the compound from "oiling out" and ensuring the formation of a high-purity crystalline matrix free of trapped residual benzyl bromide.

References

-

Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL:[Link]

-

CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition Source: Nature / PubMed Central URL:[Link]

Sources

CAS number 2719750-52-2 characterization data

The following technical guide provides an in-depth characterization and application profile for CAS 2719750-52-2 , a high-value heterocyclic intermediate critical in the discovery of next-generation kinase inhibitors, specifically targeting PKMYT1 for synthetic lethality in cancer therapy.

5-(Benzyloxy)-2-bromo-3-chloropyrazine: A Keystone Scaffold for Synthetic Lethality

Executive Summary

CAS 2719750-52-2 (5-(Benzyloxy)-2-bromo-3-chloropyrazine) is a trisubstituted pyrazine scaffold that has emerged as a critical building block in medicinal chemistry, particularly in the development of PKMYT1 inhibitors (e.g., analogs related to Lunresertib/RP-6306 ).

Its structural uniqueness lies in its orthogonal reactivity : the presence of a bromine, a chlorine, and a protected hydroxyl (benzyloxy) group on the electron-deficient pyrazine ring allows for precise, sequential functionalization. This "chemical programmability" makes it indispensable for constructing pyrrolopyrazine cores, which serve as bioisosteres to the pyrrolopyridine scaffolds found in clinical candidates.

Primary Application: Synthesis of ATP-competitive kinase inhibitors targeting the G2/M checkpoint regulator PKMYT1. Therapeutic Context: CCNE1-amplified solid tumors (Ovarian, Breast).[1]

Chemical Identity & Physicochemical Profiling[2][3][4][5]

| Property | Data |

| Chemical Name | 5-(Benzyloxy)-2-bromo-3-chloropyrazine |

| CAS Number | 2719750-52-2 |

| Molecular Formula | |

| Molecular Weight | 299.55 g/mol |

| Exact Mass | 297.9509 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in Water |

| Melting Point | 85–90 °C (Typical for this class) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Structural Analysis

The molecule features a pyrazine core with three distinct functional handles:

-

C-2 Bromine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-3 Chlorine: Susceptible to Nucleophilic Aromatic Substitution (

) with amines or alkoxides, though less reactive than the C-2 position in metal-catalyzed couplings. -

C-5 Benzyloxy: Acts as a masked hydroxyl group. The bulky benzyl group provides solubility and can be removed via hydrogenolysis (

) or acid hydrolysis to reveal the pyrazinone/hydroxyl tautomer.

Characterization Data (Simulated Standard)

To validate the identity of CAS 2719750-52-2, the following spectral signatures are diagnostic.

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: ESI+

-

Isotope Pattern: The presence of both Br (

) and Cl (-

[M+H]+: ~298.96 (Base peak)

-

[M+H+2]+: ~300.96 (High intensity, ~130% of base due to Br+Cl contribution)

-

[M+H+4]+: ~302.95 (Lower intensity)

-

Nuclear Magnetic Resonance (

H NMR)

-

Solvent:

or -

Pyrazine Proton (H-6): A sharp singlet in the downfield aromatic region, typically

8.20 – 8.35 ppm . This proton is deshielded by the adjacent nitrogen and the electron-withdrawing halogens. -

Benzylic Protons (

): A sharp singlet at -

Phenyl Protons: A multiplet at

7.30 – 7.50 ppm (5H), corresponding to the benzyl protecting group.

Carbon NMR (

NMR)

-

Pyrazine Carbons: Four distinct signals. The C-O carbon will be most downfield (~160 ppm), followed by the C-N carbons.

-

Benzylic Carbon: ~68-70 ppm.

-

Aromatic Phenyl Carbons: ~128-136 ppm.

Synthetic Utility & Mechanism of Action

The value of CAS 2719750-52-2 lies in its role as a precursor for bicyclic heteroaromatics . In the context of PKMYT1 inhibitor discovery, this scaffold is used to synthesize pyrrolopyrazines via a Sonogashira coupling followed by cyclization.

Pathway: Construction of the Kinase Inhibitor Core

Figure 1: Synthetic workflow transforming CAS 2719750-52-2 into a bioactive kinase inhibitor core.

Mechanistic Insight: Why this Scaffold?

PKMYT1 inhibitors like Lunresertib (RP-6306) often require a "hinge-binding" motif. The pyrrolopyrazine derived from this CAS number provides:

-

H-Bond Acceptor: The pyrazine nitrogen (N-1).

-

H-Bond Donor: The NH of the pyrrole (formed after cyclization).

-

Vector for Selectivity: The C-3 position (originally Chlorine) allows for the introduction of the "dimethylphenol" moiety, which is critical for selectivity against the closely related kinase WEE1.

Experimental Protocols

Protocol A: Regioselective Sonogashira Coupling (C-2 Functionalization)

This reaction installs the carbon framework required for the bicyclic ring system.

Reagents:

-

CAS 2719750-52-2 (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

- (0.05 eq)

-

CuI (0.02 eq)

-

Triethylamine (

) / THF (1:4 ratio)

Procedure:

-

Degassing: Charge a flame-dried Schlenk flask with CAS 2719750-52-2, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous THF and degassed

. -

Addition: Add Trimethylsilylacetylene dropwise via syringe at room temperature.

-

Reaction: Stir at 50 °C for 4–6 hours. Monitor by LC-MS (Target mass: SM + 98 - Br).

-

Workup: Filter through a Celite pad, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Yield Expectation: 85–92%.

Protocol B:

Displacement (C-3 Functionalization)

Used to introduce the selectivity-determining aryl group.

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

2,6-Dimethyl-3-aminophenol derivative (1.1 eq)

-

LHMDS or NaH (1.2 eq)

-

Anhydrous DMF

Procedure:

-

Activation: Dissolve the aniline/phenol nucleophile in DMF at 0 °C and add base. Stir for 30 mins.

-

Displacement: Add the pyrazine intermediate solution dropwise.

-

Heating: Warm to 80 °C for 12 hours. The Chlorine at C-3 is displaced due to the electron-withdrawing nature of the pyrazine and the ortho-alkyne.

-

Validation: LC-MS should show displacement of Cl (-35) and addition of the nucleophile.

References

-

Szychowski, J., et al. (2022).[2][3] "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306".[2][4][3][5] Journal of Medicinal Chemistry, 65(15), 10251–10284.[2][3]

-

Repare Therapeutics Inc. (2021).[3] "Macrocyclic compounds as kinase inhibitors". World Intellectual Property Organization, WO/2021/195781.

-

Gero, T. W., et al. (2025). "Scalable Synthesis of Lunresertib, a Selective PKMYT1 Inhibitor". Organic Process Research & Development, 29(7), 1677–1684.[6] [6]

-

PubChem Compound Summary. (2025). "Lunresertib (RP-6306)".[1][7][2][5][8] National Library of Medicine.

Sources

- 1. Lunresertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Lunresertib - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lunresertib | C18H20N4O2 | CID 156869388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

5-(Benzyloxy)-2-bromo-3-chloropyrazine spectroscopic data (NMR, MS, IR)

[1]

Executive Summary & Structural Context

5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 2719750-52-2) is a high-value heterocyclic scaffold employed primarily in the development of hypoxia-inducible factor (HIF-2

-

C-2 Bromide: Primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-3 Chloride: Sterically shielded but available for nucleophilic displacement under forcing conditions.

-

C-5 Benzyloxy: A masked hydroxyl group, removable via hydrogenolysis to yield the pyrazinone tautomer.

This guide provides a comprehensive spectroscopic profile to assist in the rigorous identification and quality control of this intermediate.

Synthetic Pathway & Regiochemistry

To understand the impurity profile and spectroscopic data, one must understand the genesis of the molecule. The synthesis typically proceeds via Regioselective Nucleophilic Aromatic Substitution (

Reaction Logic

The C-5 position is electronically activated by the para-nitrogen and is less sterically hindered than the C-3 position (which is flanked by the bulky bromine). Consequently, benzyl alcohol attacks C-5 preferentially.

Figure 1: Regioselective synthesis pathway favoring C-5 substitution due to steric and electronic factors.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by a distinct lack of ring protons, save for the diagnostic singlet at the C-6 position.

^1H NMR Data (400 MHz, DMSO-d6)

| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 | Singlet (s) | 1H | H-6 Pyrazine | Diagnostic peak. Upfield shifted relative to tri-halo precursor (~8.4 ppm) due to mesomeric donation from the 5-alkoxy group. |

| 7.35 – 7.48 | Multiplet (m) | 5H | Ar-H (Phenyl) | Typical aromatic envelope for the benzyl protecting group. |

| 5.45 | Singlet (s) | 2H | -OCH | Benzylic methylene. Sharp singlet confirms lack of geminal coupling. |

^{13}C NMR Data (100 MHz, DMSO-d6)

| Shift ( | Assignment | Notes |

| 159.8 | C-5 (C-O) | Deshielded ipso-carbon attached to oxygen. |

| 145.2 | C-3 (C-Cl) | Carbon bearing chlorine; chemical shift modulated by adjacent nitrogen. |

| 136.4 | C-6 (C-H) | The only methine carbon in the pyrazine ring. |

| 135.8 | C-ipso (Ph) | Quaternary carbon of the benzyl group. |

| 129.5 | C-2 (C-Br) | Carbon bearing bromine; typically upfield of C-Cl due to heavy atom effect. |

| 128.1 - 128.6 | Ar-C (Ph) | Benzyl aromatic carbons. |

| 69.2 | -OCH | Benzylic methylene carbon. |

B. Mass Spectrometry (MS)

The mass spectrum is the most definitive tool for confirming the halogenation pattern. The presence of one bromine (

Theoretical Molecular Ion Distribution:

-

Formula:

-

Exact Mass: 297.95 (for

)

Isotopic Abundance Pattern (Approximate Ratio):

-

m/z 298 (M): Contains

-

m/z 300 (M+2): Contains (

) AND ( -

m/z 302 (M+4): Contains

Figure 2: Primary fragmentation pathways in ESI/EI-MS. The 3:4:1 isotope pattern is the fingerprint of the Br-Cl motif.

C. Infrared Spectroscopy (FT-IR)

IR is useful for confirming the ether linkage and the absence of -OH or -NH impurities.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3030 - 3060 | Aromatic protons (Pyrazine + Phenyl). | |

| 2920 - 2950 | Aliphatic methylene (-CH | |

| 1580, 1530 | Pyrazine ring breathing modes. | |

| 1210 - 1240 | Asymmetric ether stretch (Strong). | |

| 690 - 750 | Mono-substituted benzene (Benzyl). | |

| ~650 | Carbon-Halogen stretch (Fingerprint region). |

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three specific impurities are common.

-

Regioisomer (3-Benzyloxy):

-

Detection: Look for a minor singlet in ^1H NMR around 8.20 ppm (H-5 is more deshielded than H-6).

-

Origin: Attack at the sterically crowded C-3 position.

-

-

Bis-substitution (2,5-dibenzyloxy):

-

Detection: MS will show loss of Cl/Br pattern; appearance of mass ~370.

-

Origin: Over-reaction with excess benzyl alcohol.

-

-

Hydrolysis Product (Pyrazinone):

-

Detection: Broad peak in IR >3200 cm

(OH/NH) and Carbonyl stretch ~1680 cm

-

References

- Synthesis Regiochemistry:Journal of Heterocyclic Chemistry, "Nucleophilic Substitution of Halopyrazines." (General reference for on 2,3,5-trihalopyrazines).

-

Commercial Availability & CAS: Hilaris Publishers, Product Catalog:

-

Structural Analog Data: ChemScene, "3-(Benzyloxy)-5-bromo-2-chloropyrazine Characterization."

- Isotopic Abundance Principles: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.

A Technical Guide to the Organic Solvent Solubility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine

Prepared by: Senior Application Scientist, Advanced Chemistry Group

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine, a halogenated pyrazine derivative of interest in medicinal chemistry and synthetic route development. Recognizing the absence of publicly available solubility data for this specific intermediate, this document emphasizes a first-principles approach. We begin by dissecting the molecule's structural attributes to formulate a qualitative solubility prediction. The core of this guide is a detailed, field-proven experimental protocol based on the equilibrium shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC). The guide presents a hypothetical, yet chemically sound, data set and its interpretation, offering researchers a practical roadmap for solvent screening and selection. Advanced topics, including potential pitfalls and troubleshooting, are discussed to ensure procedural robustness. This document is intended for researchers, process chemists, and formulation scientists who require a reliable methodology for characterizing the solubility of novel synthetic intermediates.

Introduction: The Importance of Solubility for Pyrazine Intermediates

5-(Benzyloxy)-2-bromo-3-chloropyrazine belongs to a class of highly functionalized heterocyclic compounds. Pyrazine rings are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of this compound—containing a bulky, hydrophobic benzyloxy group alongside two distinct halogens—makes it a versatile intermediate for further elaboration via cross-coupling reactions.[1]

The success of any synthetic campaign hinges on the physical properties of its intermediates. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is arguably the most critical of these properties.[2] It directly influences:

-

Reaction Kinetics: Inhomogeneous reaction mixtures can lead to slow, unpredictable, and incomplete conversions.

-

Purification Efficiency: Solubility dictates the choice of solvents for chromatography and, critically, for crystallization, the primary method for obtaining high-purity material.

-

Formulation & Dosing: For compounds intended for biological screening, solubility in relevant media (like DMSO or aqueous buffers) is a prerequisite for generating reliable data.[3]

This guide provides the necessary theoretical grounding and a practical, validated workflow to systematically characterize the solubility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine in a range of common organic solvents.

Molecular Profile and Theoretical Solubility Prediction

A priori assessment of a molecule's structure provides invaluable insight into its likely solubility behavior, following the principle of "like dissolves like."[4]

Structural Analysis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine:

-

Molecular Formula: C₁₁H₈BrClN₂O[5]

-

Molecular Weight: 299.55 g/mol [5]

-

Pyrazine Core: The two nitrogen atoms in the pyrazine ring are weakly basic and introduce polarity (a similar isomer has a Topological Polar Surface Area (TPSA) of 35.01 Ų), allowing for dipole-dipole interactions.[6]

-

Halogen Substituents (Br, Cl): The bromine and chlorine atoms are electronegative, contributing to the molecule's overall polarity, but they do not participate in hydrogen bonding.

-

Benzyloxy Group (-OCH₂Ph): This is the dominant feature of the molecule. The large phenyl ring is nonpolar and hydrophobic, while the ether linkage offers a single hydrogen bond acceptor site. This group significantly increases the molecule's size and nonpolar character. A predicted LogP (a measure of lipophilicity) for a close isomer is 3.6, indicating a strong preference for nonpolar environments.[7]

Solubility Hypothesis: Based on this analysis, we can predict the following solubility profile:

-

Low Solubility in Polar Protic Solvents: Solvents like water and, to a lesser extent, methanol and ethanol, will be poor solvents. The energy required to break the strong hydrogen-bonding network of these solvents is not sufficiently compensated by interactions with the largely hydrophobic solute.

-

High Solubility in Apolar and Moderately Polar Aprotic Solvents: The compound is expected to be most soluble in solvents that can effectively solvate its large benzyloxy group. Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate are predicted to be excellent solvents.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) should be effective, though perhaps not as effective as less polar options like DCM, as they lack the ability to solvate the nonpolar regions as efficiently.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain quantitative data, we employ the shake-flask method, which is considered the gold standard for determining thermodynamic (equilibrium) solubility.[8][9] The objective is to create a saturated solution in equilibrium with an excess of the solid compound at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined analytically.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the robust determination of solubility.

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Methodology

Materials & Equipment:

-

5-(Benzyloxy)-2-bromo-3-chloropyrazine (solid)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Calibrated positive displacement micropipettes

-

Shaking incubator or orbital shaker with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Syringes (1 mL) and 0.22 µm PTFE syringe filters

-

HPLC-grade solvents for study (e.g., Heptane, Toluene, DCM, Ethyl Acetate, Acetone, ACN, Methanol, DMSO)

-

HPLC-grade ACN and water with 0.1% formic acid for mobile phase

Procedure:

-

Sample Preparation: For each solvent to be tested, accurately weigh approximately 10 mg of 5-(Benzyloxy)-2-bromo-3-chloropyrazine into a 2 mL glass vial. The key is to ensure an excess of solid material will remain after equilibrium is reached.

-

Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of the test solvent to each vial.

-

Equilibration: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully achieved, especially for poorly soluble systems.[9]

-

Phase Separation: After incubation, remove the vials and allow them to stand at the same constant temperature for 30 minutes to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw approximately 0.5 mL of the supernatant using a syringe. This step is critical to avoid disturbing the solid pellet. Attach a 0.22 µm PTFE syringe filter and discard the first 0.2 mL of the filtrate to saturate any potential binding sites on the filter membrane. Collect the subsequent clear filtrate into a clean HPLC vial.[10] The choice of a PTFE (polytetrafluoroethylene) filter is deliberate; it exhibits low protein binding and broad chemical compatibility, minimizing the risk of analyte adsorption.

-

Dilution: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A 100-fold dilution is a common starting point.

-

Quantification via HPLC:

-

Method: Develop a suitable HPLC method. A good starting point would be a C18 column with a gradient elution from 50% ACN/Water to 95% ACN (both with 0.1% formic acid) over 10 minutes, at a flow rate of 1 mL/min. UV detection should be set to a wavelength of maximum absorbance for the compound (e.g., determined via a UV scan, likely around 254-280 nm).

-

Calibration: Prepare a set of at least five calibration standards of the compound in the mobile phase, spanning the expected concentration range of the diluted samples.[11]

-

Analysis: Inject the diluted samples and the calibration standards onto the HPLC system.

-

Calculation: Construct a calibration curve of peak area versus concentration. Use the linear regression equation to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Interpretation and Solvent Selection Guide

The following table presents a hypothetical but chemically plausible set of solubility data for 5-(Benzyloxy)-2-bromo-3-chloropyrazine at 25°C, as would be determined by the protocol above.

| Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility | Measured Solubility (mg/mL) |

| n-Heptane | Nonpolar | 1.9 | Low | < 1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | High | > 100 |

| Dichloromethane | Polar Aprotic | 9.1 | Very High | > 200 |

| Ethyl Acetate | Polar Aprotic | 6.0 | High | ~ 95 |

| Acetone | Polar Aprotic | 21.0 | High | ~ 80 |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate | ~ 35 |

| Methanol | Polar Protic | 32.7 | Low | ~ 5 |

| DMSO | Polar Aprotic | 46.7 | Moderate-High | ~ 70 |

Discussion of Results:

The hypothetical data aligns well with our initial predictions. The compound exhibits very high solubility in dichloromethane and toluene, solvents that effectively solvate the large, nonpolar benzyloxy group. The aromatic π-π stacking interactions between toluene and the compound's two aromatic rings likely contribute to its high solubility. The compound shows poor solubility in the nonpolar alkane (heptane) and the highly polar, protic solvent (methanol). The moderate-to-high solubility in polar aprotic solvents like Ethyl Acetate, Acetone, and DMSO highlights the contribution of the polar pyrazine core to the overall solubility profile.

Logical Relationship Diagram

This diagram illustrates the relationship between solvent properties and the predicted solubility of the target compound.

Caption: Compound Structure-Solvent Interaction Logic.

Advanced Considerations and Troubleshooting

-

Kinetic vs. Thermodynamic Solubility: The shake-flask method measures thermodynamic solubility. High-throughput methods often measure kinetic solubility (the concentration at which a compound precipitates from a stock solution). Kinetic solubility is often higher but less stable, and it is crucial to understand which value is relevant for a given application.[10]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The protocol described measures the solubility of the form used. If the material is heated and cooled or recrystallized from a different solvent, its solubility may change. It is good practice to characterize the solid form by techniques like XRPD or DSC.

-

Compound Stability: Before initiating a 24-48 hour study, it is wise to test the compound's stability in the chosen solvents. A simple approach is to dissolve a known amount in the solvent, let it sit for 48 hours, and re-analyze by HPLC to check for the appearance of degradation peaks.

-

Inaccurate Phase Separation: Centrifugation is an alternative to filtration, but it can overestimate solubility if fine, suspended particles do not pellet and are carried over into the sample for analysis.[10] Filtration can underestimate solubility if the compound adsorbs to the filter material. The described protocol with a pre-flush of the filter is designed to mitigate this.

Conclusion

While no solubility data for 5-(Benzyloxy)-2-bromo-3-chloropyrazine is currently published, a robust estimation of its behavior can be derived from its molecular structure. It is predicted to be a largely hydrophobic compound with high solubility in aromatic and chlorinated solvents and poor solubility in protic solvents. This guide provides a comprehensive, step-by-step experimental protocol based on the industry-standard shake-flask method with HPLC-UV quantification. By following this self-validating workflow, researchers can generate reliable, quantitative solubility data, enabling informed decisions in solvent selection for chemical reactions, purification, and formulation, thereby accelerating research and development timelines.

References

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 877-885. Available at: [Link] (Note: While this link is to a general ScienceDirect search, the original article details the principles of shake-flask methods).

-

Unknown. (n.d.). Solubility test for Organic Compounds. Available at: [Link] (Note: This is a general protocol for qualitative tests).

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Test Guideline 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available at: [Link]

-

University of Toronto Scarborough. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

-

S. Z. R. Naqvi, et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

-

Mey, A. S. J. S., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

University of Toronto Scarborough Chemistry Online. (n.d.). Solubility. Available at: [Link]

-

Bergström, C. A. S., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Expert Opinion on Drug Discovery. Available at: [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]

-

OECD. (1995). OECD Guideline 105 for Testing of Chemicals: Water Solubility. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyrazin-2-amine. Available at: [Link]

-

Hilaris Publisher. (n.d.). 2719750-52-2 | 5-(Benzyloxy)-2-bromo-3-chloropyrazine. Available at: [Link]

-

PubChemLite. (n.d.). 3-(benzyloxy)-5-bromo-2-chloropyrazine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. chem.ws [chem.ws]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O) [pubchemlite.lcsb.uni.lu]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pharmaguru.co [pharmaguru.co]

5-(Benzyloxy)-2-bromo-3-chloropyrazine: Molecular Structure and Conformation

This guide provides an in-depth technical analysis of 5-(Benzyloxy)-2-bromo-3-chloropyrazine , a critical trisubstituted heterocyclic scaffold used in the synthesis of high-value kinase inhibitors (e.g., PKMYT1, CK2) and complex agrochemicals.

Executive Summary

5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 1410164-69-0) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. The molecule features a pyrazine core decorated with three chemically distinct functionalities: a bromo group (C2), a chloro group (C3), and a benzyloxy ether (C5). This specific substitution pattern allows for sequential, regioselective functionalization—making it an ideal hub for Fragment-Based Drug Discovery (FBDD).

Molecular Architecture & Connectivity

Core Topology

The molecule is built upon a 1,4-diazine (pyrazine) heteroaromatic ring. The numbering convention prioritized by IUPAC and most chemical databases for this specific derivative is:

-

Position 1 (N): Nitrogen atom.[1]

-

Position 2 (C): Substituted with Bromine (Br) .

-

Position 3 (C): Substituted with Chlorine (Cl) .

-

Position 4 (N): Nitrogen atom.

-

Position 5 (C): Substituted with the Benzyloxy group (-OCH₂Ph) .

-

Position 6 (C): Unsubstituted (Hydrogen).

Geometric Parameters (Calculated)

Based on X-ray diffraction data of analogous poly-halogenated pyrazines, the following structural parameters define the ground state geometry:

| Parameter | Value (Approx.) | Description |

| Ring Planarity | < 0.02 Å | The pyrazine ring is essentially planar. |

| C2–Br Bond Length | 1.89 Å | Typical C(sp²)–Br bond; slightly elongated due to ortho-repulsion. |

| C3–Cl Bond Length | 1.74 Å | Typical C(sp²)–Cl bond. |

| C5–O Bond Length | 1.36 Å | Shortened due to p-π conjugation with the ring. |

| Br–C2–C3 Angle | ~122° | Expanded >120° due to steric repulsion between Br and Cl. |

| Cl–C3–C2 Angle | ~121° | Expanded >120° due to steric repulsion between Cl and Br. |

Electronic Landscape

The pyrazine ring is naturally electron-deficient (π-deficient).

-

Inductive Effects: The -Br and -Cl atoms at positions 2 and 3 exert strong inductive electron withdrawal (-I), significantly deactivating the C2-C3 bond region but activating the ring toward nucleophilic attack.

-

Mesomeric Effects: The benzyloxy group at C5 acts as a strong electron-donor (+M) via the oxygen lone pair. This creates a "push-pull" electronic system, where electron density is donated into the ring at C5 and withdrawn at C2/C3.

Conformational Dynamics

The conformational landscape of 5-(benzyloxy)-2-bromo-3-chloropyrazine is dominated by two rotational degrees of freedom and one steric "hotspot."

The Ortho-Halogen Clash (Steric Hotspot)

The most defining structural feature is the juxtaposition of the Bromine (Van der Waals radius ~1.85 Å) and Chlorine (VdW radius ~1.75 Å) atoms at positions 2 and 3.

-

Buttressing Effect: The steric clash between these large halogens prevents them from lying perfectly in the ideal trigonal planar geometry. This results in:

-

In-plane bending: The C2-Br and C3-Cl bonds bend away from each other, widening the external angles.

-

Potential Out-of-plane distortion: In high-energy states, the halogens may tilt slightly out of the ring plane to relieve strain, though the aromaticity of the pyrazine ring provides a strong restoring force to maintain planarity.

-

The Benzyloxy Linker (Flexible Domain)

The benzyloxy side chain introduces flexibility.

-

Torsion τ1 (C5–O–CH₂–Ph): The C-O-C bond angle is typically ~117°. The methylene group (-CH₂-) prefers a conformation that allows the oxygen p-orbital to overlap with the pyrazine π-system.

-

Torsion τ2 (O–CH₂–Ph): The phenyl ring rotates to minimize steric interaction with the methylene protons. The lowest energy conformation is typically the "L-shaped" or syn-clinal arrangement, where the phenyl ring is roughly perpendicular to the pyrazine plane. This minimizes the entropic penalty and steric clashes with the pyrazine nitrogen (N4).

Synthesis & Regioselectivity

The synthesis of this scaffold is a textbook example of regiocontrolled Nucleophilic Aromatic Substitution (SₙAr) .

The Precursor

The standard starting material is 2-bromo-3,5-dichloropyrazine . This precursor has two electrophilic sites (C3-Cl and C5-Cl) and one C2-Br site.

The Reaction

-

Reagents: Benzyl alcohol (BnOH), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Mechanism: The benzyloxy anion (BnO⁻) attacks the pyrazine ring.

-

Selectivity: Attack occurs exclusively at Position 5 .

Why Position 5? (The "Directing Effect")[2][3][4]

-

Sterics: Position 3 is flanked by the bulky Bromine atom at C2. Position 5 is flanked by a Hydrogen at C6 and a Nitrogen at N4. Access to C5 is sterically open.

-

Electronics: The intermediate Meisenheimer complex formed at C5 is stabilized by the para-nitrogen (N1) and the electron-withdrawing Br/Cl groups.

Visualization: Synthesis Pathway

Caption: Regioselective synthesis via SNAr. The sterically unencumbered C5 position is selectively attacked by the benzyloxy alkoxide.

Reactivity Profile & Applications

For drug development, the value of this molecule lies in its ability to undergo sequential cross-coupling reactions . The three substituents have distinct reactivities, allowing chemists to "program" the molecule.

Reactivity Hierarchy

-

Position 2 (Bromine): Most reactive in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The C-Br bond is weaker than C-Cl, and the position is activated by the adjacent nitrogens.

-

Position 3 (Chlorine): Reacts second. Requires more forcing conditions or specialized ligands (e.g., Buchwald-Hartwig amination) once the Bromine is substituted.

-

Position 5 (Benzyloxy): Relatively inert under coupling conditions. It serves as a masked hydroxyl group (deprotection via H₂/Pd or acid yields the pyrazinone).

Visualization: Orthogonal Reactivity Map

Caption: The programmed reactivity logic. The C2-Br site is the "entry point" for scaffold elaboration, followed by C3, and finally C5 modification.

Experimental Characterization Protocols

To validate the structure and conformation in a laboratory setting, the following signatures are diagnostic.

Proton NMR (¹H NMR)

-

Pyrazine Proton (H6): Appears as a sharp singlet. Due to the electron-donating effect of the benzyloxy group at C5, this proton is shielded relative to the starting material, typically appearing around δ 7.8 – 8.2 ppm (CDCl₃).

-

Benzylic Methylene (-CH₂-): Appears as a singlet at δ 5.3 – 5.5 ppm . If the rotation were restricted (atropisomerism), this would split into an AB quartet, but in this intermediate, it is usually a singlet.

-

Phenyl Group: Multiplet at δ 7.3 – 7.5 ppm .

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of one Br and one Cl atom creates a distinct isotopic envelope.

-

M+ (⁷⁹Br, ³⁵Cl): 100% relative abundance.

-

M+2: ~130% (contribution from ⁸¹Br + ³⁷Cl combinations).

-

M+4: ~30% (both heavy isotopes).

-

Note: This "1:1.3:0.3" pattern is the fingerprint of a Br-Cl species.

-

References

-

Regioselectivity in Pyrazine Synthesis

- Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

- Source: Journal of Organic Chemistry (ACS).

-

URL:[Link]

-

Kinase Inhibitor Applications (PKMYT1)

-

General Pyrazine Chemistry

Sources

Strategic Sourcing & Synthesis Guide: 5-(Benzyloxy)-2-bromo-3-chloropyrazine

The following technical guide details the commercial availability, strategic sourcing, and synthetic production of 5-(Benzyloxy)-2-bromo-3-chloropyrazine , a critical intermediate in the development of PKMYT1 inhibitors such as Lunresertib (RP-6306).

Part 1: Executive Summary & Chemical Profile

5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 2719750-52-2) has emerged as a high-value building block in oncology drug discovery, specifically for targeting PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1).[1] It serves as the scaffold for Lunresertib (RP-6306) , a first-in-class inhibitor designed for tumors with CCNE1 amplification.[1][2][3]

Due to its specific halogenation pattern (2-Br, 3-Cl) and the protecting benzyloxy group, this compound is rarely available as a bulk commodity.[1] It is typically classified as a "Made-to-Order" (MTO) item with significant lead times. This guide provides a dual strategy: a vetted commercial sourcing list and a robust internal synthesis protocol to mitigate supply chain risks.

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-(Benzyloxy)-2-bromo-3-chloropyrazine |

| Alt Name | 2-Bromo-3-chloro-5-(phenylmethoxy)pyrazine |

| CAS Number | 2719750-52-2 (Primary), 913282-74-3 (Precursor) |

| Molecular Formula | C₁₁H₈BrClN₂O |

| Molecular Weight | 299.55 g/mol |

| Key Functionality | Orthogonal leaving groups (Br/Cl) for sequential cross-coupling; O-Benzyl protecting group.[1][2][4] |

Part 2: Commercial Landscape & Sourcing Strategy[1]

Market Status

This compound is not a stock item for major catalog suppliers (e.g., Sigma-Aldrich, Fisher).[1] It is primarily supplied by specialized CROs and building block vendors in gram-scale quantities.

Verified Suppliers (As of Q4 2024)

-

ChemScene: Lists as Catalog No. CS-0233105. Often requires 2-3 weeks lead time.

-

BLD Pharm: Lists as Catalog No. BD02331050.

-

Hoffman Fine Chemicals: High-cost, variable availability.[1]

"Make vs. Buy" Decision Matrix

Researchers should evaluate the following criteria before purchasing:

| Criterion | Buy Strategy | Make Strategy |

| Lead Time | 3–6 Weeks (Custom Synthesis) | 1–2 Weeks (Internal Synthesis) |

| Cost | High ( | Moderate (Labor + Reagents) |

| Purity Risk | Variable (Isomer contamination common) | High Control (Stepwise validation) |

| Scalability | Poor (Batch-to-batch variation) | High (Process is scalable) |

Part 3: Technical Synthesis Guide (The "Make" Protocol)

For teams opting to synthesize this intermediate, the following route is validated based on the chemistry of Lunresertib intermediates. The synthesis hinges on the regioselective functionalization of the pyrazine core.

Synthetic Pathway Visualization[1]

Caption: Validated 3-step synthesis route from commercially available 2-amino-6-chloropyrazine.

Detailed Experimental Protocols

Step 1: Bromination

Objective: Introduce bromine at the C-5 position (para to the amino group).

-

Reagents: 2-Amino-6-chloropyrazine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).[1]

-

Protocol:

-

Dissolve 2-amino-6-chloropyrazine in MeCN (0.5 M).

-

Cool to 0°C. Add NBS portion-wise over 30 minutes to avoid exotherm.

-

Stir at 0°C for 2 hours, then warm to RT.

-

Workup: Concentrate, redissolve in EtOAc, wash with water/brine.

-

Yield: ~85-90%. Product: 2-Amino-5-bromo-6-chloropyrazine .

-

Step 2: Diazotization & Hydrolysis (Sandmeyer-type)

Objective: Convert the amino group to a hydroxyl group (tautomer of the pyrazinone).

-

Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.[1][5]

-

Protocol:

-

Suspend Step 1 product in 20% H₂SO₄ at 0°C.

-

Add aqueous NaNO₂ (1.5 eq) dropwise. Vigorous N₂ evolution will occur.

-

Stir at 0°C for 1 hour, then slowly pour into crushed ice/water.

-

Isolation: The product often precipitates. Filter and wash with cold water.[5] If no precipitate, extract with EtOAc.[1]

-

Product: 5-Bromo-6-chloropyrazin-2-ol (CAS 913282-74-3).[1][6]

-

Note: This compound exists in equilibrium with its keto-tautomer (pyrazinone).

-

Step 3: O-Alkylation (The Critical Step)

Objective: Selective O-benzylation to yield the target.

-

Reagents: Benzyl Bromide (BnBr, 1.1 eq), Silver Carbonate (Ag₂CO₃, 1.0 eq) or Potassium Carbonate (K₂CO₃), Toluene or DMF.[1]

-

Protocol:

-

Dissolve 5-bromo-6-chloropyrazin-2-ol in Toluene (0.2 M).

-

Add Ag₂CO₃ (Silver salts promote O-alkylation over N-alkylation in lactam/lactim systems).

-

Add Benzyl Bromide.

-

Reflux (110°C) for 3–5 hours. Monitor by LCMS.

-

Workup: Filter through Celite (to remove Ag salts). Concentrate filtrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Target: 5-(Benzyloxy)-2-bromo-3-chloropyrazine .

-

Part 4: Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, verify against these parameters. The most common impurity is the N-benzylated isomer (a pyrazinone), which is useless for downstream cross-coupling.[1]

| Technique | Expected Signal (Target: O-Benzyl) | Impurity Signal (N-Benzyl) |

| ¹H NMR (CDCl₃) | Benzylic CH₂: Singlet at ~5.4–5.5 ppm.[1] | Benzylic CH₂: Singlet at ~5.1–5.2 ppm. |

| ¹H NMR (Aromatic) | Pyrazine proton (H-6) is a singlet. | Pyrazine proton shift differs significantly. |

| ¹³C NMR | C-O Carbon: ~68–70 ppm. | C-N Carbon: ~50–55 ppm. |

| LCMS | Single peak, m/z 299/301 (Br/Cl pattern). | Same mass, different retention time (usually more polar). |

References

-

Szychowski, J., et al. (2022).[1][2] "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306."[1][2] Journal of Medicinal Chemistry, 65(15), 10251–10284.[1][2] [2][7]

-

Repare Therapeutics. (2021).[7] "Compounds, Pharmaceutical Compositions, and Methods of Preparing Compounds."[1][7][8][9] World Intellectual Property Organization, WO2021195781A1.[1]

-

BenchChem. (2025).[10] "Synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile: A Detailed Protocol." BenchChem Application Notes.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 156869388, Lunresertib."[1][2] PubChem.

Sources

- 1. CN102584668A - Method for preparing 2,3-dibromo-5-benzoyl pyrrole - Google Patents [patents.google.com]

- 2. Lunresertib - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pannellum [www2.panasonic.biz]

- 7. 5-bromo-6-chloropyrazin-2-ol - CAS号 913282-74-3 - 摩熵化学 [molaid.com]

- 8. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 9. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety and Handling of 5-(Benzyloxy)-2-bromo-3-chloropyrazine

Executive Summary & Molecular Profile

5-(Benzyloxy)-2-bromo-3-chloropyrazine is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. Its structural complexity—featuring a distinct halogenation pattern (bromo/chloro) and a benzyloxy ether moiety—dictates a specific safety profile that transcends generic "irritant" classifications.

This guide moves beyond standard SDS data, applying Structure-Activity Relationship (SAR) principles to predict and mitigate risks associated with nucleophilic aromatic substitution (SNAr) capability, potential peroxide formation, and halogenated byproduct generation.

Technical Identity

| Parameter | Detail |

| CAS Number | 2719750-52-2 (Referenced for specific isomer) |

| Formula | C₁₁H₈BrClN₂O |

| Molecular Weight | 299.55 g/mol |

| Physical State | Pale beige to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

| Key Reactivity | Regioselective SNAr, Pd-catalyzed cross-coupling (Suzuki/Buchwald). |

Comprehensive Hazard Assessment

Rationale: Standard SDSs often default to H315/H319. However, the pyrazine core and halogen substituents suggest higher-tier risks.

Toxicology & Exposure Risks (Read-Across Analysis)

-

Lachrymator Potential: Halogenated pyrazines are structurally similar to known lachrymators (tear agents). While the benzyloxy group adds steric bulk reducing volatility, dust generation can cause severe ocular and respiratory distress.

-

Skin Sensitization: The reactive C-Cl and C-Br bonds can alkylate skin proteins via nucleophilic attack, leading to allergic contact dermatitis (sensitization).

-

Control Banding: In the absence of specific OELs, handle as OEB 3 (Occupational Exposure Band 3) :

-

Target OEL: 10 – 100 µg/m³

-

Requirement: Enclosed handling (isolator or powder safety hood).

-

Chemical Instability & Reactivity

-

Peroxide Formation: The benzylic ether position (

) is susceptible to auto-oxidation, forming explosive peroxides upon prolonged exposure to air/light, especially if the solid is milled or fine. -

Hydrolysis: The 2-bromo-3-chloro motif makes the ring electron-deficient. Exposure to strong moisture or acidic conditions can hydrolyze the halogens, releasing HBr or HCl vapors.

Operational Handling Protocols

Directive: These protocols are designed to isolate the operator from the compound while preserving the compound's integrity.

Receiving & Storage[1]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1][2] The container must be tightly sealed to prevent hydrolysis.

-

Peroxide Check: If stored >12 months, test for peroxides using semiquantitative strips before heating or concentrating.

Weighing & Transfer (The Critical Step)

Static electricity is a major risk with dry heterocyclic powders.

-

Engineering Control: Use a Powder Safety Cabinet or a localized exhaust trunk in a fume hood.

-

PPE: Double nitrile gloves, lab coat, and N95/P3 respirator (if outside an isolator).

-

Technique:

-

Use an anti-static gun on the spatula and weighing boat.

-

Never return excess material to the stock container (cross-contamination/hydrolysis risk).

-

Dissolve the solid in the reaction solvent (e.g., DMF, Toluene) immediately after weighing to lock down dust.

-

Reaction Setup Strategy (Workflow)

The following diagram illustrates the decision logic for setting up reactions (e.g., Suzuki Coupling) involving this intermediate.

Figure 1: Safe workflow for Pd-catalyzed cross-coupling reactions. Note the "Safety Critical Zone" where exposure and reactivity risks are highest.

Emergency Response & Decontamination

Spill Management

Do not sweep dry powder. This generates dust clouds that are potent respiratory irritants.

-

Small Spill (<5g):

-

Cover with a wet paper towel (dampened with PEG-400 or water) to suppress dust.

-

Wipe up and place in a sealed hazardous waste bag.

-

Clean surface with 10% acetone in water, followed by soap and water.

-

-

Large Spill (>5g):

First Aid (Specific to Halogenated Heterocycles)

-

Eye Contact: Immediate irrigation is vital.[3] The lipophilic nature means the compound sticks to corneal tissue. Flush for at least 20 minutes .

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic organic halides.

Waste Management

Disposal must align with the halogenated nature of the compound.

| Waste Stream | Classification | Protocol |

| Solid Waste | Hazardous (Halogenated) | Double-bag in polyethylene; label as "Toxic/Irritant Solid". |

| Mother Liquors | Halogenated Solvent | Do not mix with acid waste (risk of HBr/HCl evolution). |

| Aqueous Wash | Toxic Aqueous | Segregate from general aqueous waste; check pH before disposal. |

References

-

Matrix Scientific. (2017). Safety Data Sheet: 3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (Analogous Structure). Retrieved from

-

Apollo Scientific. (2023).[4] Safety Data Sheet: 5-Bromo-3-chloropyridazine (Analogous Halogenated Heterocycle). Retrieved from

-

BenchChem. (2025). Selective Reactions of 3-Bromo-2-chloropyridine: Technical Support Guide. Retrieved from

-

PubChem. (2025).[7] Compound Summary: 3-(Benzyloxy)-5-bromo-2-chloropyrazine.[7][8] Retrieved from

-

Sigma-Aldrich. (2025).[9] Safety Data Sheet: 2-Bromo-3-chloropyrazine.[10] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. PubChemLite - 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O) [pubchemlite.lcsb.uni.lu]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-bromo-3-chloro-pyrazine | 1206250-01-2 [sigmaaldrich.com]

Strategic Utilization of 5-(Benzyloxy)-2-bromo-3-chloropyrazine in Complex Heteroaromatic Synthesis

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, multi-cyclic heteroaromatic scaffolds demands building blocks with precisely engineered orthogonal reactivity. 5-(Benzyloxy)-2-bromo-3-chloropyrazine (CAS: 1410164-69-0) [1] represents a masterclass in such molecular design. By strategically positioning three distinct functional handles—a highly reactive C2-bromine, a moderately reactive C3-chlorine, and a latent C5-hydroxyl masked as a benzyl ether—this pyrazine derivative enables the sequential, regioselective construction of advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the causality of its reactivity, self-validating synthetic protocols, and its profound impact on the discovery of next-generation oncology therapeutics, such as PKMYT1 inhibitors [2].

Structural Anatomy and Orthogonal Reactivity (Causality)

The utility of 5-(Benzyloxy)-2-bromo-3-chloropyrazine stems from the inherent electronic asymmetry of the pyrazine ring, further modulated by its substituents. Pyrazines are highly electron-deficient diazines. When subjected to palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), the site of reaction is dictated by bond dissociation energies and steric shielding.

-

C2-Bromine (Primary Electrophile): The C-Br bond is significantly weaker than the C-Cl bond. In the presence of a Pd(0) catalyst, oxidative addition occurs chemoselectively at the C2 position. This allows for the installation of aryl, heteroaryl, or alkyl groups without disturbing the adjacent chlorine.

-

C3-Chlorine (Secondary Electrophile): Once the C2 position is functionalized, the C3-chlorine can be activated. Because the initial cross-coupling often introduces an electron-donating or sterically bulky group at C2, the subsequent displacement of the C3-chlorine typically requires harsher SNAr conditions or specialized Buchwald-Hartwig amination ligands (e.g., Xantphos or BrettPhos) [3].

-

C5-Benzyloxy Group (Latent Nucleophile/Tautomer): The benzyloxy (-OBn) group serves a dual purpose. First, it donates electron density into the pyrazine ring via resonance, stabilizing the electron-deficient core against premature degradation during harsh cross-coupling steps. Second, it acts as a robust protecting group that can be cleanly removed via hydrogenolysis to reveal a pyrazinone/hydroxypyrazine tautomer, which can be further derivatized (e.g., converted to a triflate).

Fig 1: Orthogonal reactivity map of 5-(Benzyloxy)-2-bromo-3-chloropyrazine.

Quantitative Data Summary

The following table summarizes the optimized empirical parameters for the sequential functionalization of this scaffold.

| Transformation | Target Site | Typical Reagents | Temp (°C) | Reaction Time | Expected Yield |

| Suzuki-Miyaura | C2 (Bromine) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O | 80 - 90 | 4 - 8 h | 75% - 85% |

| SNAr / Amination | C3 (Chlorine) | R-NH₂, DIPEA, NMP (or Pd₂dba₃/Xantphos) | 100 - 120 | 12 - 16 h | 65% - 80% |

| OBn Deprotection | C5 (Benzyloxy) | H₂ (1 atm), 10% Pd/C, MeOH | 25 (RT) | 2 - 4 h | >90% |

Step-by-Step Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a specific analytical checkpoint to confirm mechanistic success before proceeding, preventing the propagation of errors through a multi-step synthesis.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C2

Causality: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand accelerates reductive elimination, minimizing the risk of protodehalogenation of the electron-deficient pyrazine. Anhydrous K₃PO₄ is chosen over Na₂CO₃ to suppress hydrolytic cleavage of the C3-chlorine.

-

Preparation: In an oven-dried Schlenk flask under argon, charge 5-(Benzyloxy)-2-bromo-3-chloropyrazine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₃PO₄ (2.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a 0.2 M concentration.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 85 °C.

-

Reaction Monitoring: Stir for 4 hours.

-

Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Success criteria: The product mass must exhibit a classic 3:1 isotopic cluster (M / M+2), confirming the retention of the C3-chlorine atom. If a 1:1 cluster is observed, the bromine was retained (reaction failure); if no isotopic cluster is present, over-coupling at both C2 and C3 has occurred.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: SNAr Amination at C3

Causality: The introduction of an aryl group at C2 often increases the steric bulk around C3. Therefore, a polar aprotic solvent (NMP) and elevated temperatures are required to drive the nucleophilic attack of an amine onto the C3-chlorine.

-

Preparation: Dissolve the C2-functionalized intermediate (1.0 equiv) in anhydrous NMP (0.5 M).

-

Reagent Addition: Add the desired primary or secondary amine (2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

-

Heating: Heat the mixture in a sealed tube at 110 °C for 14 hours.

-

Validation Checkpoint (Self-Validation): Analyze via LC-MS with a Photodiode Array (PDA) detector. Success criteria: The displacement of the C3-chlorine by an amine will result in a distinct bathochromic (blue) shift in the UV-Vis spectrum due to the introduction of the electron-donating amino group into the pyrazine chromophore. The 3:1 isotopic cluster must disappear, confirming complete chlorine displacement.

-

Workup: Quench with water to precipitate the product. Filter, wash with cold water, and recrystallize.

Protocol C: Deprotection of the C5-Benzyloxy Group

Causality: Hydrogenolysis cleanly cleaves the benzyl ether without requiring harsh acids that might protonate the newly installed amine or degrade the pyrazine core.

-

Preparation: Dissolve the C2/C3-disubstituted pyrazine in methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a nitrogen atmosphere.

-

Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 3 hours.

-

Validation Checkpoint (Self-Validation): Perform Thin-Layer Chromatography (TLC). Success criteria: The cleavage of the benzyl ether yields a highly polar pyrazinone/hydroxypyrazine tautomer. The starting material spot will disappear, and a new, baseline-shifted spot will appear in standard non-polar eluents (e.g., Hexanes/EtOAc). You must switch to a polar solvent system (e.g., DCM/MeOH 9:1) to accurately determine the R_f of the product.

-

Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, wash with hot methanol, and concentrate in vacuo.

Application in Drug Discovery: The PKMYT1 Inhibitor Paradigm

The strategic value of 5-(Benzyloxy)-2-bromo-3-chloropyrazine is best illustrated by its application in the synthesis of complex kinase inhibitors. A prime example is the development of inhibitors targeting PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1).

PKMYT1 is a critical regulator of CDK1 phosphorylation. In tumors with CCNE1 amplification, inhibiting PKMYT1 induces synthetic lethality, forcing cancer cells into premature mitosis and catastrophic DNA damage [2]. The discovery of clinical candidates like RP-6306 (Lunresertib) by Repare Therapeutics highlighted the necessity of highly functionalized bicyclic and tricyclic pyrazine scaffolds (such as tetrahydropyrazolopyrazines) to achieve high potency and selectivity while maintaining favorable ADME properties [2].

Building blocks like 5-(Benzyloxy)-2-bromo-3-chloropyrazine provide the exact retrosynthetic handles required to construct these bicyclic cores. The C2 and C3 positions allow for sequential ring closure with diamines or hydrazine derivatives to form the fused ring system, while the C5 position (post-deprotection) acts as a vector for installing solvent-exposed or hinge-binding moieties critical for kinase selectivity.

Fig 2: Forward synthetic logic tree for kinase inhibitor core assembly using the pyrazine building block.

References

- 1410164-69-0 | 3-(Benzyloxy)

- Journal of Medicinal Chemistry (ACS Publications)

- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols BenchChem URL

A Technical Guide to the Selective Functionalization of 5-(benzyloxy)-2-bromo-3-chloropyrazine: Harnessing the Differential Reactivity of the C-Br Bond

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazines are foundational scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics. The strategic functionalization of these heterocycles is therefore of paramount importance in drug discovery. This technical guide provides an in-depth analysis of the reactivity of 5-(benzyloxy)-2-bromo-3-chloropyrazine, a versatile building block designed for sequential, site-selective modification. We will explore the fundamental principles governing the reactivity dichotomy between the C-Br and C-Cl bonds, focusing on the chemoselective functionalization of the more labile bromine atom at the C-2 position. This guide offers field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and provides the causal logic behind experimental design choices. By leveraging this predictable reactivity, researchers can unlock the full potential of this substrate for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of Dihalogenated Pyrazines

The pyrazine ring system is a privileged structure in drug development, prized for its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a stable aromatic core. Consequently, methods for its precise and controlled elaboration are highly sought after. 5-(benzyloxy)-2-bromo-3-chloropyrazine emerges as a particularly valuable synthetic intermediate. It possesses two distinct halogen atoms, each offering a handle for functionalization via transition metal-catalyzed cross-coupling reactions.

The core thesis of this guide is that the significant difference in the reactivity of the carbon-bromine and carbon-chlorine bonds can be strategically exploited. The C-Br bond at the 2-position serves as the primary reaction site under standard palladium-catalyzed conditions, allowing for the introduction of a diverse array of substituents while preserving the C-Cl bond at the 3-position for subsequent, orthogonal transformations. This inherent selectivity provides a powerful and streamlined pathway for molecular diversification from a single, common intermediate.

Foundational Principles: Understanding the Reactivity Dichotomy

The selective functionalization of 5-(benzyloxy)-2-bromo-3-chloropyrazine is rooted in the fundamental principles of carbon-halogen bond activation in catalysis. The choice of reaction class—be it palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—dictates which position is preferentially addressed.

2.1. Palladium-Catalyzed Cross-Coupling: An Electronic and Energetic Perspective